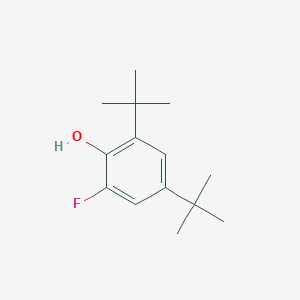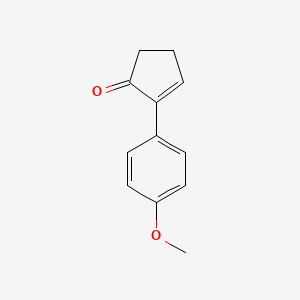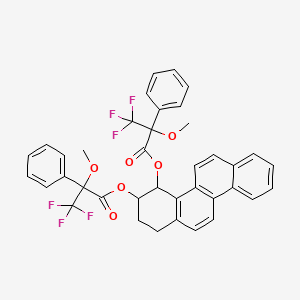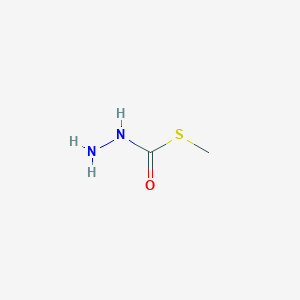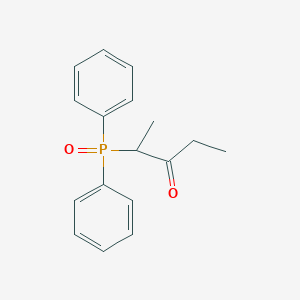
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a triazenyl group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- 2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid
Uniqueness
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a triazenyl group and an ethyl ester functional group
Propriétés
| 76765-20-3 | |
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C12H17N3O2/c1-5-17-12(16)10-7-6-9(2)11(8-10)13-14-15(3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
KBMHHFCMMQOGQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


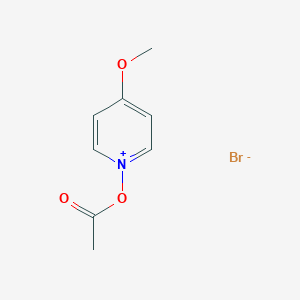
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
